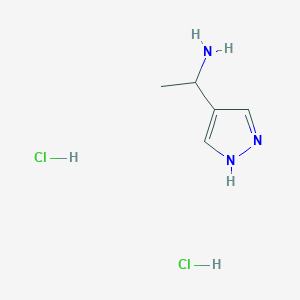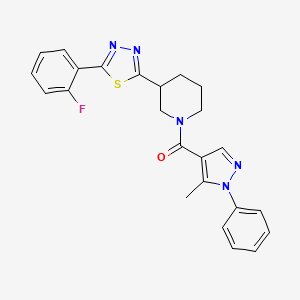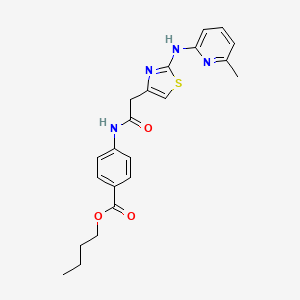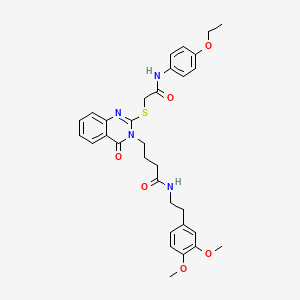
N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a complex organic molecule that appears to be related to the family of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of the compound suggests the presence of multiple functional groups, such as bromophenyl, nitrobenzyl, and a dihydropyridine ring, which could contribute to its chemical reactivity and physical properties.
Synthesis Analysis
While the specific synthesis of "N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is not detailed in the provided papers, related compounds have been synthesized through various organic reactions. For instance, the synthesis of similar dihydropyridine derivatives involves the formation of the dihydropyridine ring, which can be achieved by reactions such as the Hantzsch dihydropyridine synthesis or through the reaction of related pyridine compounds with appropriate reagents . The bromophenyl and nitrobenzyl groups could be introduced through electrophilic aromatic substitution reactions, utilizing precursors with the desired halogen or nitro substituents.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by the presence of a 4-oxo-1,4-dihydropyridine ring. In a related compound, "4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide," the crystal structure revealed hydrogen bonds between the NH group and the carbonyl O function of the dihydropyridine ring, forming infinite chains along a specific axis . This suggests that "N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" may also exhibit similar hydrogen bonding patterns, contributing to its stability and potential for forming crystalline structures.
Chemical Reactions Analysis
The reactivity of "N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" can be inferred from the functional groups present in its structure. The bromophenyl group is a good leaving group, which could participate in nucleophilic substitution reactions. The nitro group is an electron-withdrawing group that can influence the reactivity of the benzyl position, potentially making it more susceptible to further chemical modifications. The dihydropyridine core itself is a versatile scaffold that can undergo various transformations, including reduction and oxidation reactions .
Physical and Chemical Properties Analysis
The physical properties of dihydropyridine derivatives, such as solubility, melting point, and crystallinity, are often influenced by their molecular structure and the nature of their substituents. The presence of hydrogen bonding, as seen in related compounds, can affect the compound's solubility and melting point . The chemical properties, including stability, reactivity, and biological activity, are also determined by the functional groups present. For example, the electron-withdrawing nitro group could enhance the acidity of adjacent hydrogen atoms, while the bromophenyl group could facilitate reactions with nucleophiles .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds similar to N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been synthesized and their biological activities evaluated. For instance, Zhu et al. (2014) synthesized a series of novel compounds by reducing substituted nitrobenzene compounds, demonstrating their potential in insecticidal and fungicidal activities (Zhu et al., 2014). This suggests that compounds with nitrobenzyl components could be explored for their efficacy in controlling pests and fungi.
Antimicrobial and Catalytic Activities
The antimicrobial properties and catalytic activities of compounds with structures similar to the compound have also been explored. Özdemir et al. (2012) synthesized a compound and evaluated its antibacterial activities against Gram-positive and Gram-negative bacteria. They also studied its catalytic activity, demonstrating its efficiency in the transfer hydrogenation reaction of various ketones (Özdemir et al., 2012). This highlights the potential of such compounds in pharmaceutical applications and catalysis.
Synthetic Methodologies
The synthetic methodologies involving bromophenyl and nitrobenzyl groups, similar to those in the compound of interest, have been extensively studied. These methodologies include novel syntheses of carboxamides and pyridines, which are crucial in developing pharmaceuticals and materials science. For example, Mereyala and Sambaru (2005) discussed the synthesis of a compound as a formal synthesis of Formoterol, indicating the importance of these groups in complex organic synthesis (Mereyala & Sambaru, 2005).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4/c20-15-4-2-5-16(10-15)21-19(25)14-7-8-18(24)22(12-14)11-13-3-1-6-17(9-13)23(26)27/h1-10,12H,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQADFUIFDFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)
![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)
![(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2524267.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2524269.png)



![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B2524274.png)